molecular formula C12H17IN2O2 B13884315 Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate

Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate

Cat. No.: B13884315
M. Wt: 348.18 g/mol
InChI Key: XMXVBXBJMZSMOV-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate is a chemical compound with the molecular formula C12H13IN2O2. It is a derivative of indazole, a bicyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate typically involves the iodination of a suitable precursor. One common method involves the reaction of tert-butyl 4,5,6,7-tetrahydroindazole-1-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 3-azido-4,5,6,7-tetrahydroindazole-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate is not well-documented. as an indazole derivative, it is likely to interact with various molecular targets, including enzymes and receptors. The iodine atom may play a role in modulating the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. The presence of the iodine atom makes it a versatile intermediate for further functionalization in organic synthesis .

Properties

Molecular Formula

C12H17IN2O2

Molecular Weight

348.18 g/mol

IUPAC Name

tert-butyl 3-iodo-4,5,6,7-tetrahydroindazole-1-carboxylate

InChI

InChI=1S/C12H17IN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H2,1-3H3

InChI Key

XMXVBXBJMZSMOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(CCCC2)C(=N1)I

Origin of Product

United States

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